molecular formula C14H17N3O B1436565 2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306738-49-7

2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1436565
M. Wt: 243.3 g/mol
InChI Key: HSIFYNOROPAJKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of rilpivirine, a compound similar to the one , has been described in a research article . The synthesis procedure is divided into three steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2); synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3); and synthesis of rilpivirine (1). The article describes the development of an efficient and practical microwave-promoted method to synthesize rilpivirine using less toxic organic reagents and low boiling solvents .

Scientific Research Applications

Chemical Synthesis and Applications

  • 2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one and related compounds are often synthesized for their potential applications in various chemical and biological fields. For instance, Dave and Patel (2001) explored the synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, emphasizing their potential applications in chemical research and pharmaceuticals due to their unique structural properties and reactivity (Dave & Patel, 2001).

Structural and Crystalline Studies

  • The compound's structure is often analyzed for its crystalline properties, which can have implications in materials science. Rajam et al. (2017) conducted a study focusing on the cation tautomerism and crystalline forms of similar compounds, providing insights into their structural dynamics, which is crucial for applications in crystal engineering and pharmaceutical design (Rajam et al., 2017).

Interaction with Biological Molecules

  • Investigations into the interactions between such compounds and biological molecules, like DNA, are crucial. Yılmaz et al. (2020) studied the binding of a similar compound with DNA, highlighting its potential in the development of new drugs and understanding molecular interactions at the cellular level (Yılmaz et al., 2020).

Antioxidant Properties

  • The antioxidant properties of these compounds are also a significant area of research. Grabovskiy et al. (2019) found that a related compound, 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one, showed promising results as an efficient inhibitor of free radical oxidation, which could have implications in developing treatments for oxidative stress-related diseases (Grabovskiy et al., 2019).

Anticandidal and Cytotoxic Agents

  • The compound's derivatives have been explored for their potential as anticandidal and cytotoxic agents. Turan-Zitouni et al. (2014) synthesized derivatives and evaluated them for these activities, showcasing the compound's versatility in medicinal chemistry applications (Turan-Zitouni et al., 2014).

Future Directions

The development of an effective synthetic route of rilpivirine, a compound similar to the one , has been described in a research article . The article suggests that there is a need for a new synthetic route that is more economical, less toxic, and more productive . This could be a potential future direction for the synthesis of “2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one”.

properties

IUPAC Name

2-(2,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(9(2)7-8)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIFYNOROPAJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(C(=O)N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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